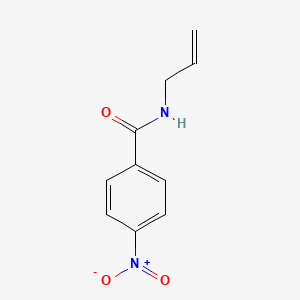

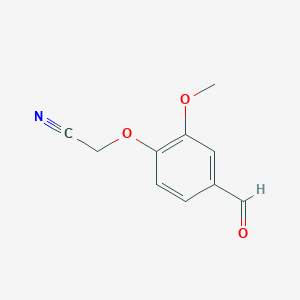

![molecular formula C8H9N3OS B1301017 2-Hydrazinyl-6-methoxybenzo[d]thiazole CAS No. 20174-70-3](/img/structure/B1301017.png)

2-Hydrazinyl-6-methoxybenzo[d]thiazole

Overview

Description

2-Hydrazinyl-6-methoxybenzo[d]thiazole, also known as HMBT, is a heterocyclic compound primarily utilized in scientific research. It has a molecular formula of C8H9N3OS and a molecular weight of 195.24 g/mol .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-6-methoxybenzo[d]thiazole involves several steps. One method involves the reaction of substituted aniline and ammonium thiocyanate in glacial acetic acid, followed by the addition of bromine. The precipitate collected is then recrystallized from ethanol to give 2-aminobenzthiazoles. These are then reacted with hydrazine hydrate and hydrazine dihydrochloride in ethylene glycol. The mixture is heated at 140 °C for 2 hours. After cooling, the precipitate is filtered and used directly for the next step without further purification. The hydrazino compound is then added to thionyl chloride for 2 hours at 50 °C .Scientific Research Applications

Anticonvulsant Activity

- Scientific Field: Pharmacology

- Application Summary: A series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity . The compound 6g, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole showed better activity with an ED 50 value of 160.4 mg/kg and higher protective index (PI) values of 2.74 in the MES test .

- Methods of Application: The compounds were evaluated for their anticonvulsant activity, neurotoxicity and cytotoxicity by using the maximal electroshock (MES), rotarod neurotoxicity (TOX) and MTT colorimetric assay .

- Results: Among the compounds studied, four compounds (6a, 6b, 6g and 6m) showed better anticonvulsant than the others at 300 mg/kg and they also showed anticonvulsant activity at the dose of 100 mg/ kg .

Antimicrobial Activity

- Scientific Field: Microbiology

- Application Summary: A series of benzothiazolylindenopyrazoles has been efficiently synthesized by refluxing a solution of 2- (3-substitutedbenzoyl)- (1 H )-indene-1,3 (2 H )-diones and 2-hydrazinylbenzo [ d ]thiazole/2-hydrazinyl-6-substitutedbenzo [ d ]thiazoles .

- Methods of Application: The newly synthesized derivatives were subjected to their preliminary antimicrobial assay against two Gram-positive bacterial strains [Bacillus subtilis (MTCC 441) and Staphylococcus aureus (MTCC 7443)], two Gram-negative bacterial strains [Escherichia coli (MTCC 1652) and Pseudomonas aeruginosa (MTCC 424)], and two fungal strains [Candida albicans (MTCC 227) and Aspergillus niger (MTCC 8189)] employing serial dilution method .

- Results: Among all the tested derivatives, 5m (MIC = 0.0255 µmol/mL) and 5o (MIC = 0.0232 µmol/mL) exhibited maximal inhibition against fungal strain C. albicans .

Anti-Tuberculosis Activity

- Scientific Field: Microbiology

- Application Summary: A paper discusses the synthesis of acetylene containing 2-(2-hydrazinyl) thiazole derivatives and their in vitro evaluation against the H37Rv strain of Mycobacterium . This suggests that similar compounds may have potential applications in the field of microbiology or medicinal chemistry.

- Methods of Application: The paper presents the synthesis of acetylene containing 2-(2-hydrazinyl) thiazole derivatives .

- Results: The synthesized compounds were evaluated in vitro against the H37Rv strain of Mycobacterium .

Safety And Hazards

properties

IUPAC Name |

(6-methoxy-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMZBKMFWQSHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365769 | |

| Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-6-methoxybenzo[d]thiazole | |

CAS RN |

20174-70-3 | |

| Record name | 2-Hydrazino-6-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20174-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

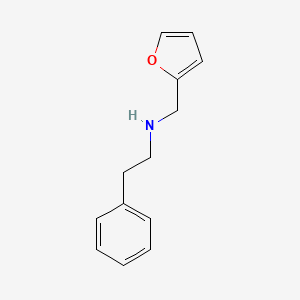

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)